molecular formula C10H7F3LiNO2 B2769269 Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate CAS No. 2551118-29-5

Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate

Cat. No.: B2769269
CAS No.: 2551118-29-5
M. Wt: 237.11
InChI Key: LPLQHXMAECXBFS-UHFFFAOYSA-M
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Description

Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate is a chemical compound with the molecular formula C10H8F3NO2Li It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and a cyclopropane carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate typically involves the reaction of 1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylic acid with lithium hydroxide. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under controlled temperature conditions to ensure the formation of the desired lithium salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.

    Substitution: The trifluoromethyl and pyridine groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with potential pharmaceutical applications.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research into its potential therapeutic effects is ongoing, with a focus on its ability to interact with specific biological targets.

    Industry: The compound’s properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate involves its interaction with molecular targets in biological systems. The trifluoromethyl group and pyridine ring can engage in various binding interactions, influencing the activity of enzymes and receptors. The cyclopropane carboxylate moiety may also play a role in modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate: shares similarities with other lithium salts of pyridine derivatives, such as lithium 1-(pyridin-2-yl)cyclopropane-1-carboxylate.

    Trifluoromethylpyridine derivatives: Compounds like 5-(trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic acid are structurally related and exhibit similar chemical properties.

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds. This group enhances the compound’s stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2.Li/c11-10(12,13)6-1-2-7(14-5-6)9(3-4-9)8(15)16;/h1-2,5H,3-4H2,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLQHXMAECXBFS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC1(C2=NC=C(C=C2)C(F)(F)F)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3LiNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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